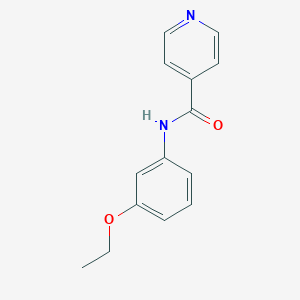
N-(3-ethoxyphenyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxyphenyl)isonicotinamide (known as NEPI) is a small molecule that has been studied for its potential therapeutic applications in various diseases. NEPI belongs to the class of isoniazid derivatives, which are known to exhibit a wide range of biological activities.
科学的研究の応用
NEPI has been studied for its potential therapeutic applications in various diseases, including cancer, tuberculosis, and Alzheimer's disease. In cancer research, NEPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In tuberculosis research, NEPI has been shown to have antimicrobial activity against Mycobacterium tuberculosis. In Alzheimer's disease research, NEPI has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques.
作用機序
The mechanism of action of NEPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, NEPI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In tuberculosis research, NEPI has been shown to inhibit the activity of InhA, an enzyme involved in the biosynthesis of mycolic acids. In Alzheimer's disease research, NEPI has been shown to inhibit the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
NEPI has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, NEPI has been shown to induce apoptosis, inhibit angiogenesis, and inhibit tumor growth in animal models. In tuberculosis research, NEPI has been shown to have antimicrobial activity against Mycobacterium tuberculosis and to inhibit the growth of biofilms. In Alzheimer's disease research, NEPI has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques and reducing neuroinflammation.
実験室実験の利点と制限
NEPI has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications in various diseases. However, NEPI also has some limitations, including its low solubility in aqueous solutions, potential toxicity at high doses, and limited availability for commercial use.
将来の方向性
There are several future directions for research on NEPI, including the development of more potent and selective analogs, the investigation of its mechanism of action in more detail, and the evaluation of its therapeutic potential in clinical trials. Additionally, NEPI could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Overall, NEPI has the potential to be a valuable tool for scientific research and a promising candidate for the development of novel therapeutics in various diseases.
合成法
NEPI can be synthesized from isonicotinamide and 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified by column chromatography to obtain pure NEPI.
特性
製品名 |
N-(3-ethoxyphenyl)isonicotinamide |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
N-(3-ethoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-13-5-3-4-12(10-13)16-14(17)11-6-8-15-9-7-11/h3-10H,2H2,1H3,(H,16,17) |
InChIキー |
DZHJWSXZOCBOLN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
正規SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267930.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)
![8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267953.png)